

biological activity of derivatives of 4-Bromo-2-fluoro-6-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitroaniline

Cat. No.: B1271561

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An objective comparison of the biological activity of **4-Bromo-2-fluoro-6-nitroaniline** derivatives is not readily available in current scientific literature. However, a comparative analysis of a structurally related class of compounds, 6-bromo-4-(halogenoanilino)quinazolines, offers valuable insights into how substitutions on a bromo-substituted aniline core can influence biological activity. This guide presents a comparative analysis of the antiproliferative activity of these quinazoline analogs, supported by experimental data from published studies.

These 6-bromo-4-(halogenoanilino)quinazoline derivatives have garnered interest for their potential to inhibit key signaling pathways in cancer, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.^[1]

Comparative Antiproliferative Activity

The antiproliferative effects of two series of 6-bromo-4-anilinoquinazoline analogs were evaluated against the human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines. The half-maximal lethal concentration (LC50), which quantifies the cytotoxic effects of these compounds, was determined. The key structural variations among the analogs are at the 2-position of the quinazoline core (either unsubstituted or substituted with a 4-chlorophenyl group) and the type and position of halogen substitutions on the 4-anilino moiety.^{[1][2]}

Series 1: 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines

This series of compounds showed no significant antiproliferative activity against either MCF-7 or HeLa cell lines when compared to the reference drug, Gefitinib.[2]

Compound ID	4-Anilino Substitution	LC50 (µM) vs. MCF-7	LC50 (µM) vs. HeLa
3a	4-Fluoroanilino	> 10	> 10
3b	3-Fluoroanilino	> 10	> 10
3c	4-Chloroanilino	> 10	> 10
3d	3-Chloroanilino	> 10	> 10
3e	4-Bromoanilino	> 10	> 10
3f	2,4-Difluoroanilino	> 10	> 10
Gefitinib	-	> 10	2.37

Series 2: 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines

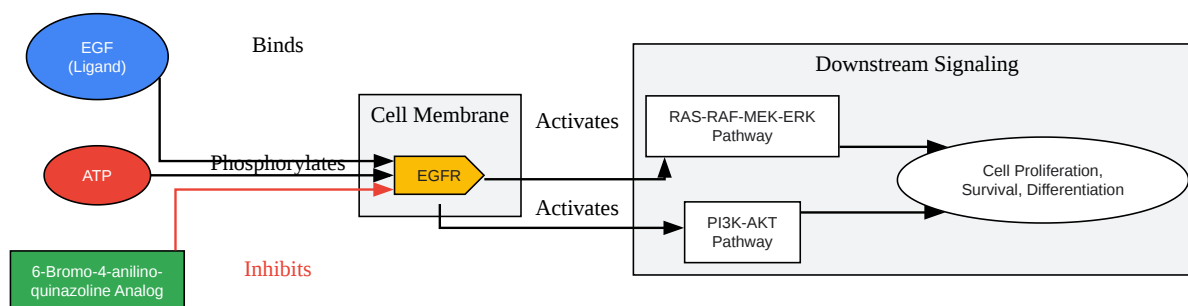
The introduction of a 4-chlorophenyl group at the C-2 position of the quinazoline ring resulted in a significant increase in cytotoxicity against both cell lines for the corresponding 4-anilino-6-bromoquinazoline derivatives.[2]

Compound ID	4-Anilino Substitution	LC50 (μ M) vs. MCF-7	LC50 (μ M) vs. HeLa
3g	2-Fluoroanilino	0.49	0.98
3h	3-Fluoroanilino	0.73	1.45
3i	4-Chloroanilino	> 10	> 10
3j	3-Chloroanilino	> 10	5.24
3k	4-Bromoanilino	> 10	> 10
3l	2,4-Difluoroanilino	0.35	0.65
Gefitinib	-	> 10	2.37

Notably, the 2-fluoroanilino substituted derivative 3g and the 2,4-difluoroanilino analogue 3l exhibited higher activity against both MCF-7 and HeLa cell lines when compared to the reference drug Gefitinib in the HeLa cell line.[\[2\]](#)

Proposed Mechanism of Action: EGFR Signaling Pathway

The 4-anilinoquinazoline scaffold is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[\[1\]](#) When a ligand like EGF binds to EGFR, the receptor dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for promoting cell proliferation, survival, and differentiation. The 6-bromo-4-anilinoquinazoline analogs are thought to competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain. This binding action inhibits the kinase's activity, thereby blocking downstream signaling events that contribute to tumor growth.[\[1\]](#)



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EGFR Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 6-bromo-4-anilinoquinazoline analogs.

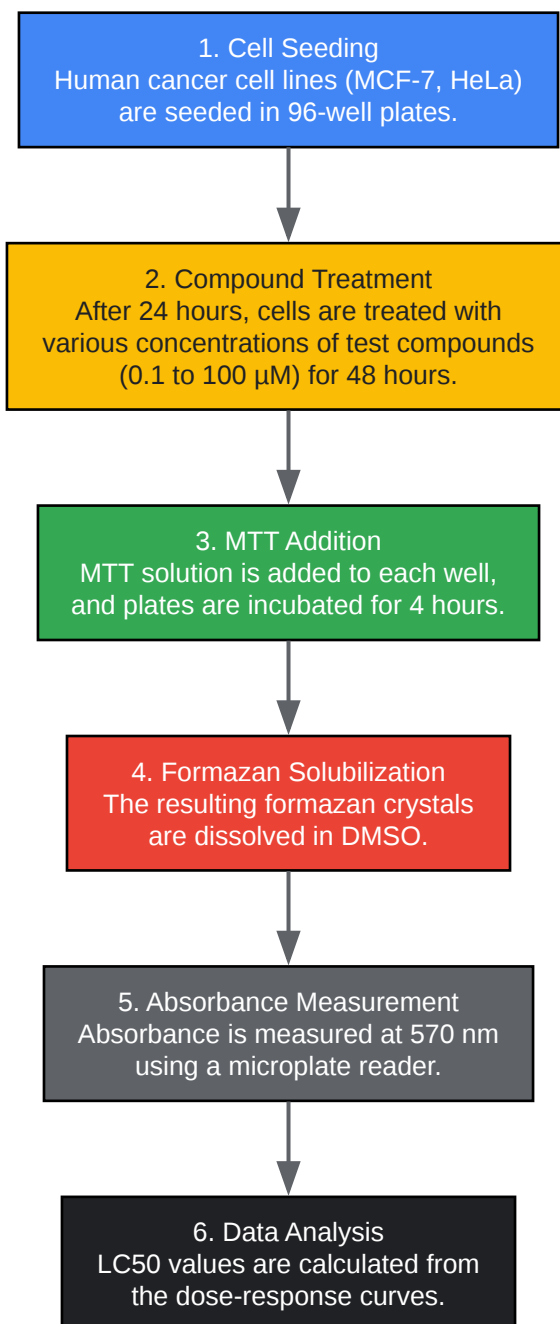
General Synthesis Procedure[2]

- Preparation of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one: This intermediate is synthesized through the condensation of 5-bromo-2-aminobenzamide with 4-chlorobenzaldehyde.
- Chlorination: The quinazolinone intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
- Amination: The final 4-anilinoquinazoline derivatives are obtained by the reaction of the 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline with the appropriately substituted anilines.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

The 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazoliumbromide (MTT) based colorimetric cell viability assay was used to determine the growth inhibitory activity of the synthesized

compounds.



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MTT Assay Experimental Workflow

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References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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